

# Cloransulam-methyl plant uptake translocation

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Cloransulam-Methyl

CAS No.: 147150-35-4

Cat. No.: S524048

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## Chemical Profile and Mode of Action

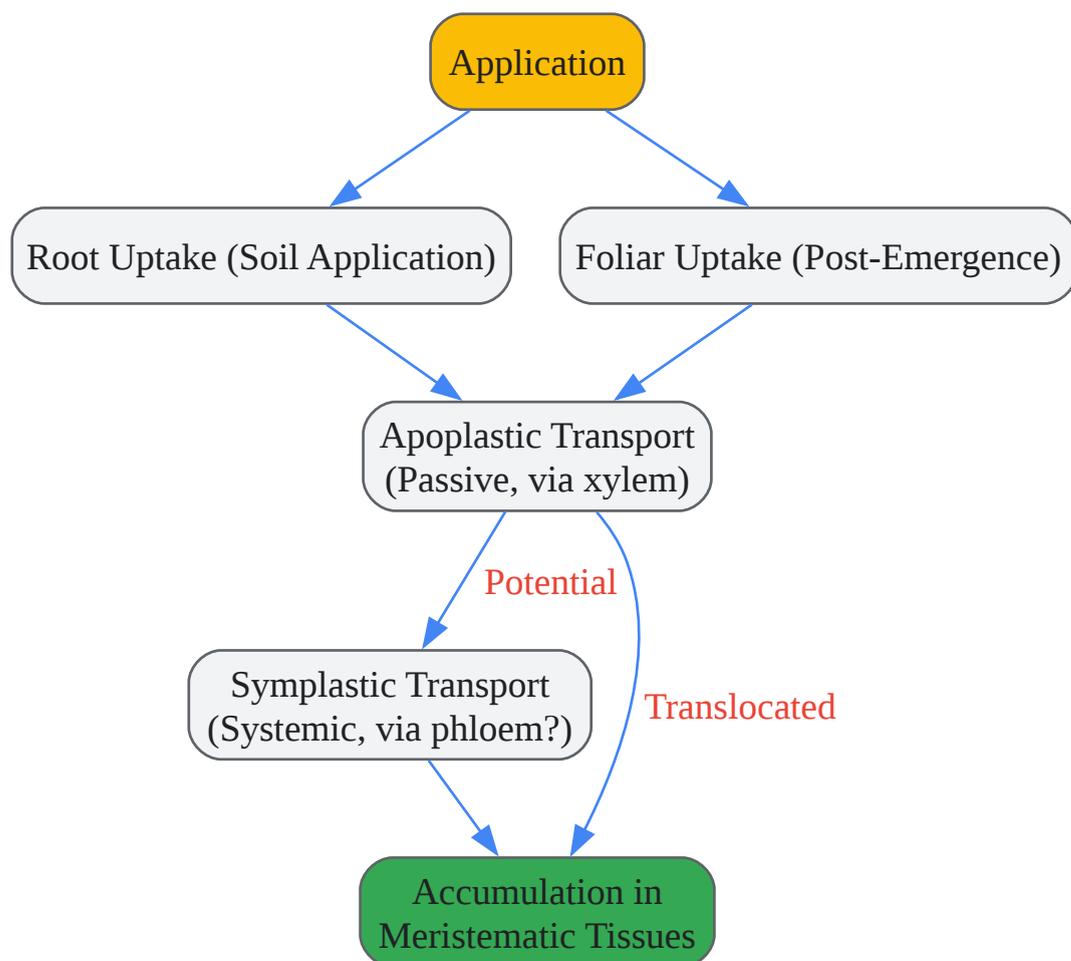
**Table 1: Cloransulam-methyl Chemical and Physical Properties [1]**

Property	Description
Common Name	Cloransulam-methyl
IUPAC Name	methyl 3-chloro-2-[(5-ethoxy-7-fluoro[1,2,4]triazolo[1,5-c]pyrimidin-2-yl)sulfonamido]benzoate
CAS Number	147150-35-4
Molecular Formula	C <sub>15</sub> H <sub>13</sub> ClFN <sub>5</sub> O <sub>5</sub> S
Mode of Action	Inhibition of acetolactate synthase (ALS); Group 2 (HRAC) [2]
Herbicide Type	Systemic, selective for broadleaf weeds in soybeans [1] [2]

**Cloransulam-methyl** is a **systemic herbicide** that inhibits the acetolactate synthase (ALS) enzyme, which is crucial for the biosynthesis of branched-chain amino acids. This disruption halts cell division and growth in the meristematic tissues [1]. Its systemic nature means it is absorbed by the plant and translocated to its growing points.

## Plant Uptake and Translocation Pathways

The movement of **Cloransulam-methyl** within the plant is fundamental to its efficacy. The diagram below illustrates the primary pathways.



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### Cloransulam-methyl Uptake and Translocation Pathways in Plants

- **Absorption Sites:** The herbicide can be absorbed by both **roots** (from soil solution in pre-emergence applications) and **foliage** (in post-emergence applications) [1].
- **Translocation:** Once absorbed, it is translocated **acropetally** (upward) through the **apoplast** via the xylem, moving with the transpirational stream. This leads to its accumulation in the **meristematic tissues**, which are the primary sites of action [1].
- **Differential Efficacy:** The rate of absorption and translocation varies between weed species, which partly explains differences in susceptibility. For example, the susceptible **entireleaf morningglory**

absorbed the herbicide more rapidly and completely than the more tolerant **velvetleaf** or **prickly sida** [3].

## Quantitative Efficacy and Environmental Data

**Table 2: Efficacy and Application Data for Cloransulam-methyl in Soybeans [1] [3]**

Parameter	Details
Standard Post-Emergence Rate	17.5 - 18 g ai/ha [1] [3]
Standard Pre-Emergence Rate	35 - 44 g ai/ha [1]
Effective Reduced Rate	9 g ai/ha (for small to midsize weeds) [3]
Key Target Weeds	Velvetleaf ( <i>Abutilon theophrasti</i> ), Common ragweed, Morningglory species ( <i>Ipomoea</i> spp.) [1] [3] [4]
Weeds Suppressed	Prickly sida ( <i>Sida spinosa</i> ), Hemp sesbania, Sicklepod [3]

**Table 3: Environmental Fate and Ecotoxicology Data [1]**

Parameter	Value / Result
Soil Half-Life (Lab, aerobic)	14 - 22 days
Soil Half-Life (Field, sandy loam)	DT <sub>50</sub> : 6.6 days; DT <sub>90</sub> : 59.1 days
Aqueous Photolysis Half-Life (pH 7)	22 minutes
Hydrolysis Half-Life (pH 7)	231 days
Soil Sorption (K <sub>oc</sub> )	15.8 - 87.1 (Highly mobile)

Parameter	Value / Result
Honeybee Contact LD <sub>50</sub>	>25 µg/bee (Relatively non-toxic)
Earthworm 14-day LC <sub>50</sub>	>859 mg/kg soil (No risk)

## Detailed Experimental Protocols

For researchers aiming to study the uptake, translocation, and metabolism of **Cloransulam-methyl**, the following methodologies from the literature can be applied.

### Radiolabeled Herbicide Absorption and Translocation Study

This protocol is adapted from research that investigated cloransulam in broadleaf weed species [3].

- **Objective:** To quantify the amount of herbicide absorbed by the plant and track its movement to different tissues over time.
- **Materials:**
  - Radioactively labeled **14C-cloransulam-methyl**.
  - Target plant species (e.g., entireleaf morningglory, velvetleaf, prickly sida).
  - Plant growth chambers.
  - Scintillation vials and cocktail.
  - Oxidizer (for combusting plant tissue).
  - Liquid Scintillation Counter (LSC).
- **Method:**
  - **Plant Growth:** Grow plants to a specified growth stage (e.g., 2-4 leaf stage) under controlled conditions.
  - **Herbicide Application:** Apply a solution containing **14C-cloransulam-methyl** to a specific leaf, often using a micro-syringe. A non-ionic surfactant (0.25% v/v) may be added to the treatment solution to mimic field applications [1].
  - **Harvest:** Harvest plants at multiple time intervals (e.g., 6, 24, 48, 96 Hours After Treatment).
  - **Plant Sectioning:** Carefully separate the treated leaf, roots, and shoot above and below the treated leaf.
  - **Surface Rinse:** Rinse the treated leaf with a suitable solvent to remove any unabsorbed herbicide. Analyze the rinse solution via LSC to determine the amount not absorbed.

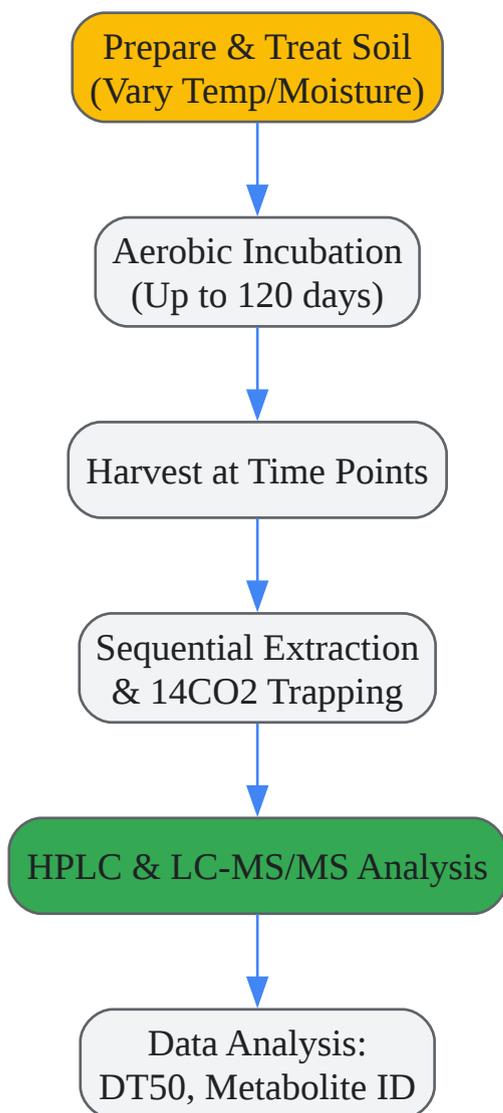
- **Combustion and Analysis:** Oxidize each plant section separately in a biological oxidizer to trap  $^{14}\text{CO}_2$ . Quantify the radioactivity in each sample using LSC.
- **Data Analysis:** Calculate absorption as the percentage of recovered radioactivity found inside the plant. Translocation is expressed as the percentage of the total absorbed radioactivity found in each plant part (roots, shoot meristem, etc.).

## Soil Degradation and Metabolism Study

This protocol is based on USDA-ARS research on the effect of soil conditions on **cloransulam-methyl** degradation [5].

- **Objective:** To determine the dissipation rate of the parent compound and identify major metabolites under various soil conditions.
- **Materials:**
  - Different soil types (e.g., Drummer silty clay loam, Cisne silt loam).
  - Radiolabeled  $^{14}\text{C}$ -**cloransulam-methyl** (labeled on different parts of the molecule, e.g., phenyl ring or pyrimidine ring).
  - Controlled environment incubation chambers.
  - Extraction solvents (e.g., acetonitrile, water).
  - High-Performance Liquid Chromatography (HPLC) with radiodetector or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
- **Method:**
  - **Soil Preparation:** Treat soil samples with  $^{14}\text{C}$ -**cloransulam-methyl** and adjust to different moisture levels (e.g., 20%, 40%, 60% water-filled pore space) and temperatures (e.g., 5, 15, 25, 40 °C).
  - **Incubation:** Incubate soils in aerobic conditions for up to 120 days.
  - **Sequential Extraction:** At designated time points, extract soil with solvents to separate:
    - **Parent compound** from soil solution.
    - **Metabolites.**
    - **Bound residues** (non-extractable).
  - **Mineralization Trap:** Use alkali traps (e.g., KOH) to capture  $^{14}\text{CO}_2$  released from complete decomposition of the molecule.
  - **Analysis:** Analyze extracts using HPLC to separate and quantify parent compound and metabolites. Identify metabolite structures using techniques like NMR and LC-MS [6].
- **Data Analysis:** Calculate the half-life ( $\text{DT}_{50}$ ) of the parent compound under each condition. Track the formation and decline of major metabolites and bound residues.

This workflow outlines the key steps for the soil degradation study:



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### Soil Degradation and Metabolism Study Workflow

## Key Summary

**Cloransulam-methyl** is a highly mobile, systemic herbicide whose uptake and translocation are influenced by application method, weed species, and environmental conditions. Its primary mechanism of action is ALS inhibition. Critical factors for researchers to consider include its rapid aqueous photolysis, microbial degradation in soil, and the significant role of differential absorption and metabolism in determining plant susceptibility [1] [3] [5].

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